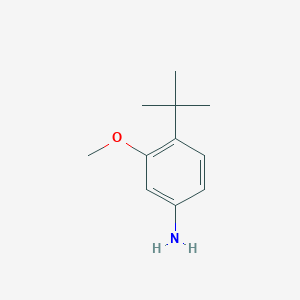
4-(tert-Butyl)-3-methoxyaniline
Overview
Description
4-(tert-Butyl)-3-methoxyaniline would be a compound that contains an aniline (an aromatic amine), a tert-butyl group, and a methoxy group. The tert-butyl group is a bulky alkyl substituent known for its resistance to oxidation and other reactions. The methoxy group can participate in a variety of reactions, often involving cleavage of the carbon-oxygen bond .
Molecular Structure Analysis
The molecular structure of 4-(tert-Butyl)-3-methoxyaniline would likely show the aromatic aniline ring substituted with the tert-butyl and methoxy groups at the 4 and 3 positions, respectively .Chemical Reactions Analysis
The chemical reactions of 4-(tert-Butyl)-3-methoxyaniline would likely involve reactions at the aromatic ring or the amine group. The tert-butyl group is generally unreactive, while the methoxy group could potentially be involved in reactions that cleave the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(tert-Butyl)-3-methoxyaniline would be influenced by the presence of the aromatic ring, the tert-butyl group, and the methoxy group. It would likely be a solid at room temperature .Scientific Research Applications
Synthesis of Formic Acid- (4-tert-butyl-anilide)
4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide). This reaction could happen in the presence of the solvent of toluene in the condition of heating .
Synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine
4-tert-Butylaniline is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine . This compound could have potential applications in various fields, including materials science and organic chemistry.
Synthesis of Triphenylamine-containing Diamine Monomer
Another application of 4-tert-Butylaniline is in the synthesis of new triphenylamine-containing diamine monomer . This monomer could be used in the production of polymers with specific properties.
Synthesis of 2-oxopyrimido [4,5-d]pyrimidin-5 (6H)-one
4-tert-Butylaniline can also be used in the synthesis of 2-oxopyrimido [4,5-d]pyrimidin-5 (6H)-one . This compound could have potential applications in medicinal chemistry and drug discovery.
Intermediate in Chemical Industry
4-tert-Butylaniline could potentially be used as an intermediate in the chemical industry for producing esters of PTBBA , a chain stop agent in resins.
Potent Yeast Sirtuin (Sir2p) Inhibitor
4-tert-Butylaniline could potentially be used as a potent yeast sirtuin (Sir2p) inhibitor . This could have potential applications in biological research and drug discovery.
Mechanism of Action
Target of Action
Related compounds such as t-butylhydroquinone have been reported to interact with hemagglutinin in influenza a virus . It’s important to note that this doesn’t necessarily mean that 4-(tert-Butyl)-3-methoxyaniline interacts with the same targets, but it provides a starting point for further investigation.
Mode of Action
Related compounds like 4-tert-butylphenol have been described as monofunctional chain stoppers or endcappers in polymer science, used to control molecular weight by limiting chain growth
Biochemical Pathways
Related compounds such as 4-tert-butylcatechol have been reported to undergo electrochemical trimerization via anodic oxidation . This suggests that 4-(tert-Butyl)-3-methoxyaniline might also be involved in similar biochemical reactions or pathways.
Result of Action
Related compounds like 4-tert-butylphenol have been reported to have a role in the production of epoxy resins and polycarbonates
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWDETLSLYQEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

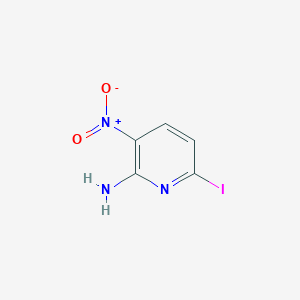
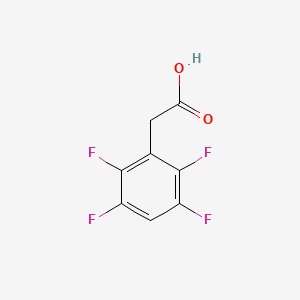

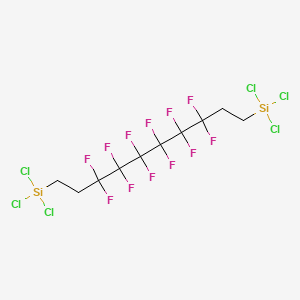
![Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3131353.png)


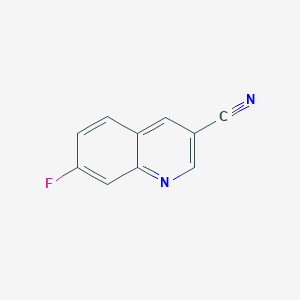
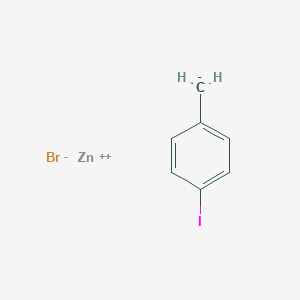

![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)


![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)